molecular formula C9H14Cl2N2 B6177877 1-(2,3-dihydro-1H-indol-4-yl)methanamine dihydrochloride CAS No. 2567495-45-6

1-(2,3-dihydro-1H-indol-4-yl)methanamine dihydrochloride

Cat. No. B6177877
CAS RN: 2567495-45-6
M. Wt: 221.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dihydro-1H-indol-4-yl)methanamine dihydrochloride is a drug used in laboratory experiments and research studies. It is an indole derivative, which is a class of compounds that are known for their pharmacological and biological activities. 1-(2,3-dihydro-1H-indol-4-yl)methanamine dihydrochloride is a synthetic compound, and it is commonly used in the research of various diseases, such as cancer, Alzheimer's, and Parkinson's.

Scientific Research Applications

1-(2,3-dihydro-1H-indol-4-yl)methanamine dihydrochloride has numerous applications in scientific research. It has been used to study the effects of various drugs on the central nervous system, as well as to investigate the mechanism of action of various drugs. It has also been used to study the effects of various drugs on cancer cells. Additionally, it has been used to study the effects of various drugs on the cardiovascular system, and to investigate the mechanism of action of various drugs on the cardiovascular system.

Mechanism of Action

1-(2,3-dihydro-1H-indol-4-yl)methanamine dihydrochloride is believed to act as an agonist of the serotonin 5-HT2A receptor. This receptor is a G-protein coupled receptor, and it is involved in the regulation of various physiological processes, such as appetite, sleep, and mood. The agonist activity of 1-(2,3-dihydro-1H-indol-4-yl)methanamine dihydrochloride is believed to be responsible for its effects on the central nervous system.
Biochemical and Physiological Effects
1-(2,3-dihydro-1H-indol-4-yl)methanamine dihydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to have an antidepressant effect, and it has been shown to reduce anxiety and improve mood. Additionally, it has been shown to have an anti-inflammatory effect, and it has been shown to reduce the production of pro-inflammatory cytokines. It has also been shown to have an anti-cancer effect, and it has been shown to reduce the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

1-(2,3-dihydro-1H-indol-4-yl)methanamine dihydrochloride has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, and it can be synthesized in a variety of solvents. Additionally, it is relatively stable, and it can be stored for extended periods of time without significant degradation. One limitation is that it is not very soluble in water, and it must be dissolved in a solvent before it can be used in experiments.

Future Directions

1-(2,3-dihydro-1H-indol-4-yl)methanamine dihydrochloride has numerous potential future directions. One potential direction is to investigate the effects of this compound on various diseases, such as cancer, Alzheimer's, and Parkinson's. Additionally, it could be used to study the effects of various drugs on the cardiovascular system. It could also be used to investigate the mechanism of action of various drugs on the central nervous system. Furthermore, it could be used to study the effects of various drugs on the immune system. Finally, it could be used to investigate the effects of various drugs on the metabolism.

Synthesis Methods

1-(2,3-dihydro-1H-indol-4-yl)methanamine dihydrochloride can be synthesized using a variety of methods. One method involves the reaction of 2,3-dihydro-1H-indol-4-ylmethanamine with hydrochloric acid. This method involves the reaction of the base with hydrochloric acid, which produces 1-(2,3-dihydro-1H-indol-4-yl)methanamine dihydrochloride and water. The reaction can be carried out in a variety of solvents, such as ethanol and methanol, and the reaction is typically conducted at room temperature.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2,3-dihydro-1H-indol-4-yl)methanamine dihydrochloride involves the reaction of 2,3-dihydroindole with formaldehyde followed by reduction with sodium borohydride and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "2,3-dihydroindole", "Formaldehyde", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2,3-dihydroindole is reacted with formaldehyde in the presence of a catalyst such as acetic acid to form 1-(2,3-dihydro-1H-indol-4-yl)methanol.", "Step 2: The resulting product from step 1 is then reduced with sodium borohydride to form 1-(2,3-dihydro-1H-indol-4-yl)methanamine.", "Step 3: The final step involves the reaction of 1-(2,3-dihydro-1H-indol-4-yl)methanamine with hydrochloric acid to form the dihydrochloride salt of the compound, 1-(2,3-dihydro-1H-indol-4-yl)methanamine dihydrochloride." ] }

CAS RN

2567495-45-6

Product Name

1-(2,3-dihydro-1H-indol-4-yl)methanamine dihydrochloride

Molecular Formula

C9H14Cl2N2

Molecular Weight

221.1

Purity

95

Origin of Product

United States

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